molecular formula C8H18N2O B162054 1-(2-Methylpiperazin-1-YL)propan-2-OL CAS No. 126934-46-1

1-(2-Methylpiperazin-1-YL)propan-2-OL

Cat. No.: B162054
CAS No.: 126934-46-1
M. Wt: 158.24 g/mol
InChI Key: VETIDONBPBWNCY-UHFFFAOYSA-N
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Description

1-(2-Methylpiperazin-1-yl)propan-2-ol ( 126934-46-1) is a chemical compound of significant interest in medicinal and organic chemistry research. This compound features a piperazine ring, a privileged scaffold frequently found in pharmacologically active molecules, substituted with a propan-2-ol moiety . Its molecular formula is C 8 H 18 N 2 O and it has a molecular weight of 158.24 g/mol . The structure of this compound, combining a secondary amine-rich piperazine ring with a hydrophilic alcohol group, makes it a versatile building block or intermediate in synthetic chemistry. Piperazine derivatives are known for their ability to improve the aqueous solubility and pharmacokinetic profiles of drug candidates . The propan-2-ol side chain can be further functionalized, for instance, to create novel compounds with tailored properties. Recent scientific literature highlights the research value of similar 3-(piperazin-1-yl)propan-2-ol structures, which have been used as key modifiers in the synthesis of new molecules with potent bactericidal activity, demonstrating potential applications in managing plant bacterial diseases . This product is intended for research purposes as a chemical reference standard or a synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methylpiperazin-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7-5-9-3-4-10(7)6-8(2)11/h7-9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETIDONBPBWNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562069
Record name 1-(2-Methylpiperazin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126934-46-1
Record name 1-(2-Methylpiperazin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Characterization of 1 2 Methylpiperazin 1 Yl Propan 2 Ol Derivatives

X-ray Crystallography Studies of Piperazine-Propanol Structures

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid. Studies on related piperazine (B1678402) derivatives provide a framework for understanding the likely structural features of 1-(2-Methylpiperazin-1-YL)propan-2-OL.

Analysis of Piperazine Ring Conformation (e.g., Chair Conformation)

The six-membered piperazine ring is not planar and typically adopts a 'chair' conformation, which is its most thermodynamically stable form. researchgate.netnih.gov This conformation minimizes steric and torsional strain. In the crystal structures of numerous piperazine-containing compounds, the chair conformation is consistently observed. For instance, in the solid-state structure of piperazine itself, the ring adopts a chair form. researchgate.net Similarly, in more complex derivatives such as certain macrocyclic ligands containing a piperazine unit, the chair conformation is also predominant. nih.gov It is therefore highly probable that the piperazine ring in this compound and its derivatives also exists in a chair conformation. The specific puckering parameters of the ring, however, would be influenced by the nature of the substituents on the nitrogen atoms. nih.gov

It is noteworthy that while the chair form is most common, other conformations like the 'boat' conformation can be adopted, particularly when the piperazine ring is part of a constrained system, such as in certain metal complexes. nih.gov

Investigation of Molecular Packing and Crystal Structure Features

The way molecules are arranged in a crystal, known as molecular packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π interactions. In many piperazine derivatives, hydrogen bonding involving the nitrogen atoms of the piperazine ring is a key feature of the crystal structure. For example, in the crystal structure of piperazine, molecules are linked by N-H···N hydrogen bonds to form sheets. researchgate.net In substituted piperazine derivatives, such as 4-(2-methoxyphenyl)piperazin-1-ium salts, N-H···O and C-H···O hydrogen bonds contribute to the formation of layered or sandwich-like arrangements. nih.gov

Characterization of Orientational Disorder in Solvates

In the crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, one of the oxygen atoms of a nitro group is disordered over two positions. nih.gov The study of solvates of aripiprazole (B633) has also provided insights into how solvent molecules can be incorporated and potentially disordered within the crystal lattice, and how their removal can lead to transformations between different crystalline forms. researchgate.net Such disorder can affect the physical properties of the material, and its characterization is crucial for a complete structural understanding.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are invaluable for probing the structure of molecules in various states of matter and are complementary to X-ray crystallography.

Vibrational Spectroscopy Applications in Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is sensitive to the conformational state of a molecule. By analyzing the vibrational modes, information about the molecular structure can be deduced. A normal coordinate analysis of piperazine has been performed using FTIR and Raman spectra, allowing for the assignment of specific vibrational bands to the stretching and bending modes of the molecule. For instance, the C-N stretching vibrations and C-N-H deformation vibrations give rise to characteristic bands in the spectra. These assignments provide a basis for analyzing the spectra of substituted piperazine derivatives. The presence of specific bands can confirm the chair conformation of the piperazine ring and provide information about the orientation of the substituents.

Nuclear Magnetic Resonance Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of atoms and the stereochemistry of a molecule in solution. Temperature-dependent ¹H NMR studies on N-acylated piperazines have revealed complex conformational behavior due to the restricted rotation around the amide bond and the interconversion of the piperazine chair conformations. rsc.orgrsc.org

For this compound, ¹H and ¹³C NMR spectroscopy would be essential to confirm the covalent framework of the molecule. The chemical shifts and coupling constants of the protons on the piperazine ring and the propanol (B110389) side chain would provide detailed information about their local environment and relative orientation. Techniques like H,H-COSY and HMQC can be used to establish the connectivity between protons and carbons. researchgate.netnih.gov Furthermore, NMR can be used to study the stereochemistry of the molecule, for example, to distinguish between different diastereomers if multiple chiral centers are present. Studies on N,N'-dinitrosopiperazine have demonstrated the use of ¹H NMR to study the stereochemistry of different conformers. researchgate.net The analysis of vicinal coupling constants in related dihydrofuran-containing piperazine compounds has been used to determine the trans stereochemistry of the products. nih.gov

Intermolecular and Intramolecular Interactions in this compound Systems

The solid-state architecture of this compound and its derivatives is significantly influenced by a variety of non-covalent interactions. These forces, including hydrogen bonds, π-interactions, and van der Waals forces, dictate the molecular conformation and the packing of molecules in the crystal lattice.

Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in the structural chemistry of piperazine derivatives containing hydroxyl groups. The presence of both hydrogen bond donors (the hydroxyl group and the N-H group of the piperazine ring) and acceptors (the nitrogen atoms of the piperazine ring and the hydroxyl oxygen) allows for the formation of extensive hydrogen bonding networks.

In a closely related derivative, 1,4-bis(2-hydroxypropyl)piperazine, also known as piperazine-1,4-diyl)dipropan-2-ol, the crystal structure reveals significant intramolecular hydrogen bonding. nih.gov Specifically, an O—H···N hydrogen bond is observed, creating a five-membered ring with an S(5) graph-set descriptor. nih.gov This intramolecular interaction influences the conformation of the propanol substituent relative to the piperazine ring. The piperazine ring in this derivative adopts a chair conformation, a common feature for this heterocyclic system. nih.gov

While intermolecular hydrogen bonds were not observed in the crystal structure of piperazine-1,4-diyl)dipropan-2-ol, it is a common feature in other piperazine derivatives. nih.gov For instance, the parent piperazine molecule forms N-H···N hydrogen-bonded chains that link to form sheets. nih.goviucr.org In derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin bearing a piperazine moiety, weak C-H···N interactions have been noted between adjacent piperazine rings. nih.gov The specific nature of the hydrogen bonding network in this compound itself would depend on the crystallization conditions and the presence of any co-crystallized solvent molecules.

Table 1: Hydrogen-Bond Geometry for Piperazine-1,4-diyl)dipropan-2-ol nih.gov

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
O1—H1···N10.822.222.696 (3)117
Data from a study on a related piperazine derivative.

π-Interactions and Van der Waals Forces in Solid-State Structures

Table 2: Crystal Data for Piperazine-1,4-diyl)dipropan-2-ol nih.gov

ParameterValue
Chemical FormulaC₁₀H₂₂N₂O₂
Molecular Weight202.30
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)13.838 (10)
b (Å)7.791 (5)
c (Å)5.543 (4)
β (°)97.26 (3)
Volume (ų)592.8 (7)
Z2
Data from a study on a related piperazine derivative.

Theoretical and Computational Investigations of 1 2 Methylpiperazin 1 Yl Propan 2 Ol Systems

Molecular Docking Analysis for Theoretical Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of 1-(2-methylpiperazin-1-yl)propan-2-ol and related piperazine (B1678402) derivatives, docking studies are instrumental in hypothesizing how these molecules might interact with biological targets.

Research on various piperazine derivatives has demonstrated the utility of molecular docking in elucidating potential binding modes within protein active sites. nih.govnih.gov For instance, studies often reveal that the piperazine ring and its substituents can engage in a variety of interactions, including hydrogen bonds, hydrophobic interactions, and ionic bonds. nih.govnih.gov In a typical docking study, the protonation state of the piperazine nitrogen atoms is a critical consideration, as it dictates the potential for ionic interactions. nih.gov The propanol (B110389) moiety introduces a hydroxyl group and a methyl group, which can serve as hydrogen bond donors/acceptors and participate in hydrophobic interactions, respectively.

Table 1: Potential Interactions in Molecular Docking of this compound

Molecular MoietyPotential Interaction TypeInteracting Partner (in a protein)
Piperazine NitrogenHydrogen Bond Acceptor, Ionic Interaction (if protonated)Amino acid residues (e.g., Asp, Glu, Ser, Thr)
Propanol Hydroxyl GroupHydrogen Bond Donor/AcceptorAmino acid residues, water molecules
Methyl GroupsHydrophobic (van der Waals) InteractionsNonpolar amino acid residues (e.g., Leu, Val, Ile)
Alkyl BackboneHydrophobic (van der Waals) InteractionsHydrophobic pockets

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of molecules over time and the influence of the surrounding solvent. For this compound, MD simulations can reveal the inherent flexibility of its structure and how it interacts with solvent molecules, typically water.

The piperazine ring can exist in several conformations, most commonly a chair form, but also boat and twist-boat forms. The substituents on the ring influence the energetic favorability of these conformations. MD simulations can quantify the transitions between these states and identify the most stable conformations in a given environment. A study on piperazine derivatives highlighted that conformational flexibility is a more critical factor in drug design than is often assumed, influencing how the molecule adapts upon binding to a target. nih.gov

Solvation effects are also critical. The propanol's hydroxyl group and the piperazine's nitrogen atoms can form hydrogen bonds with water molecules, affecting the molecule's solubility and its effective shape in solution. MD simulations can map the hydration shells around the molecule, showing the number and arrangement of water molecules. This information is crucial for understanding how the molecule behaves in an aqueous environment, such as in biological systems or as a reagent in solution-phase reactions. Studies on related diketopiperazines have successfully used MD simulations to understand how structural flexibility influences molecular interactions and function. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding a molecule's reactivity.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to participate in chemical reactions. By analyzing the shapes and energies of these frontier orbitals, chemists can predict how the molecule will behave in different chemical environments. For instance, the location of the HOMO can indicate the site of oxidation, while the LUMO's location can suggest the site for nucleophilic attack. Such calculations have been applied to understand the interactions in pyrazine-propanol systems, revealing the nature of the hydrogen-bonding interactions. researchgate.net

Structure-Property Relationship Studies (excluding biological activity predictions)

Structure-property relationship (SPR) studies aim to connect a molecule's chemical structure to its physical and chemical properties. For this compound, computational methods can predict a range of physicochemical properties based on its structure. These predictions are valuable for chemical engineering, process design, and material science applications.

Properties such as boiling point, vapor pressure, solubility, and logP (a measure of lipophilicity) can be estimated using quantitative structure-property relationship (QSPR) models. These models are often built on large datasets of experimentally determined properties and use molecular descriptors derived from the chemical structure. For this compound, descriptors would include its molecular weight, the number of hydrogen bond donors and acceptors, and its molecular surface area.

Table 2: Predicted Physicochemical Properties of Piperazine and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )XlogP (Predicted)
Piperazine nih.govC4H10N286.14-1.5
This compound cymitquimica.comC8H18N2O158.24N/A
1-(4-Methylpiperazin-1-yl)propan-2-ol uni.luC8H18N2O158.14-0.2
1-(1-Methylpiperidin-2-yl)propan-2-ol uni.luC9H19NO157.151.3
N/A: Data not available in the searched sources.

These studies can also explore how structural modifications would alter these properties. For example, adding alkyl chains to the piperazine ring would likely increase its lipophilicity and decrease its water solubility. acs.org This predictive capability allows for the in-silico design of molecules with tailored physical properties without the need for extensive synthesis and experimentation.

Computational Mechanistic Studies of Reactions Involving Piperazine-Propanol Moieties

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. For reactions involving the piperazine-propanol scaffold, these studies can elucidate how the molecule participates in chemical transformations.

Common reactions involving piperazine moieties include N-alkylation, N-arylation, and acylation. mdpi.com Computational studies can model these reactions to determine the most likely reaction pathways. For example, in an N-alkylation reaction, calculations can compare the energy profiles for the reaction occurring at either of the two nitrogen atoms in this compound, providing a rationale for any observed regioselectivity. The presence of the methyl group on the piperazine ring and the propanol side chain will influence the steric accessibility and nucleophilicity of the nitrogen atoms.

Similarly, the propanol's hydroxyl group can undergo reactions such as esterification or etherification. Theoretical models can predict the activation energies for these reactions and help to understand the role of catalysts. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products, offering a detailed, step-by-step view of the chemical transformation. These insights are crucial for optimizing reaction conditions and developing new synthetic methodologies. mdpi.com

Reaction Mechanisms and Chemical Reactivity of 1 2 Methylpiperazin 1 Yl Propan 2 Ol Scaffolds

Reaction Pathways for Piperazine (B1678402) and Propanol (B110389) Functional Groups

The piperazine ring in 1-(2-methylpiperazin-1-yl)propan-2-ol contains two secondary amine groups, which are key to its reactivity. These amines can undergo a variety of reactions, including N-alkylation, N-acylation, and N-arylation. The presence of a methyl group at the 2-position of the piperazine ring introduces steric hindrance, which can influence the regioselectivity of these reactions.

The propan-2-ol group, a secondary alcohol, can be oxidized to a ketone, undergo esterification, or be converted into an ether. The proximity of the piperazine ring can influence the reactivity of this alcohol group, potentially through intramolecular catalysis or hydrogen bonding interactions.

Common synthetic transformations involving piperazine and alcohol functionalities are summarized in the table below.

Reaction TypeReagents and ConditionsExpected Product with this compound
N-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)1-(2,4-Dimethylpiperazin-1-yl)propan-2-ol
N-AcylationAcyl chloride (e.g., CH₃COCl), Base (e.g., Triethylamine)1-(4-Acetyl-2-methylpiperazin-1-yl)propan-2-ol
N-ArylationAryl halide (e.g., C₆H₅Br), Palladium catalyst, Base1-(2-Methyl-4-phenylpiperazin-1-yl)propan-2-ol
Oxidation of AlcoholOxidizing agent (e.g., PCC, DMP)1-(2-Methylpiperazin-1-yl)propan-2-one
EsterificationCarboxylic acid, Acid catalyst1-(2-Methylpiperazin-1-yl)prop-2-yl acetate (B1210297)

The synthesis of piperazine derivatives often involves the reaction of diamines with diols or epoxides. organic-chemistry.org For instance, a ruthenium(II) catalyst has been used to couple diols and diamines to form piperazines. organic-chemistry.org Similarly, the synthesis of N-alkylpiperazines can be achieved through nucleophilic substitution on alkyl halides or reductive amination. mdpi.com

Radical Reactions and Their Role in Chemical Transformations

Radical reactions offer alternative pathways for the functionalization of piperazine-containing molecules. The formation of nitrogen-centered or α-carbon-centered radicals on the piperazine ring can initiate a cascade of reactions, leading to novel chemical structures. cdnsciencepub.com For example, manganese(III) acetate-mediated oxidative radical cyclization of unsaturated piperazine derivatives has been used to synthesize piperazine-containing dihydrofurans. nih.gov In the context of this compound, the generation of a radical at the α-carbon to the nitrogen could lead to intramolecular cyclization or intermolecular additions.

Studies on the reaction of hydroxyl radicals with piperazine have shown the formation of both aminyl and α-amino radicals. cdnsciencepub.com The aminyl radicals can form a complexed species, while the α-amino radicals are reducing agents. cdnsciencepub.com The specific radical pathways for this compound would depend on the radical initiator and the reaction conditions.

Radical Reaction TypeInitiator/MediatorPotential Transformation of this compound
Oxidative CyclizationMn(OAc)₃Intramolecular cyclization to form a bicyclic product
Intermolecular AdditionRadical initiator (e.g., AIBN), AlkeneAddition of the piperazine radical to the alkene

It is important to note that the steric hindrance from the methyl group on the piperazine ring can influence the regioselectivity and yield of these radical reactions. nih.gov

Elimination Reactions and By-product Formation in Synthetic Routes

Elimination reactions can be a competing pathway in the synthesis and transformation of this compound, leading to the formation of by-products. For example, during the synthesis of monosubstituted piperazines, the formation of symmetrically disubstituted by-products is a common issue that is often suppressed by controlling the molar ratio of the reactants. mdpi.com

In reactions involving the propanol moiety, dehydration (an elimination reaction) can occur under acidic conditions, leading to the formation of an alkene. The ease of this elimination depends on the stability of the resulting carbocation.

Furthermore, in substitution reactions at the piperazine nitrogen, if the substituent has a leaving group on the β-carbon, β-elimination can compete with the desired substitution. Careful selection of reaction conditions is crucial to minimize these unwanted side reactions. nih.gov

Kinetics of Chemical Reactions Involving this compound Substrates

The kinetics of reactions involving this compound are influenced by several factors, including the concentration of reactants, temperature, and the presence of catalysts. The nucleophilicity of the piperazine nitrogens and the steric environment around the reactive sites are key determinants of the reaction rates.

For instance, in the reaction of CO₂ with aqueous solutions of 2-amino-2-methyl-1-propanol (B13486) (AMP), the addition of piperazine has been shown to increase the apparent reaction rate constant. researchgate.net This is attributed to the contribution of piperazine to the deprotonation of the zwitterion intermediate and the direct reaction of piperazine with CO₂. researchgate.net A similar promoting effect could be anticipated for this compound in related reactions.

The table below summarizes the factors influencing the reaction kinetics.

FactorInfluence on Reaction Rate
Reactant ConcentrationHigher concentration generally leads to a faster rate.
TemperatureIncreased temperature typically increases the reaction rate.
Steric HindranceThe methyl group on the piperazine ring can decrease the rate of reactions at the adjacent nitrogen.
CatalystThe presence of an appropriate catalyst can significantly accelerate the reaction.
SolventThe polarity and protic/aprotic nature of the solvent can affect reaction rates.

Applications in Catalysis and Chemical Transformations of 1 2 Methylpiperazin 1 Yl Propan 2 Ol Derivatives

Development of Metal Complexes as Catalytic Agents

The ability of methylpiperazine-containing ligands to form stable complexes with transition metals is a key driver in the development of new catalysts. Copper complexes, in particular, have been a major focus due to their relevance in biological systems and their versatile catalytic activity. mdpi.com

Researchers have successfully synthesized a series of dinuclear copper(II) complexes using the ligand 2,6-bis[(N-methyl-piperazine-1-yl)methyl]-4-formyl phenol (B47542), denoted as L1, which is a derivative of the core methylpiperazine structure. researchgate.netnih.gov The synthesis involves coordination reactions between the L1 ligand and various divalent copper compounds. nih.gov In these complexes, counter-anions from the copper salts, such as acetate (B1210297), act as bidentate ligands. nih.gov

The crystal structures of these synthesized dinuclear copper(II) complexes have been characterized using X-ray diffraction, revealing that the coordination geometry around the copper atoms is typically a tetragonal pyramid. researchgate.netnih.govnih.gov This specific geometric arrangement is crucial for the catalytic function of the complex.

ComplexStarting Copper SaltKey Structural FeatureRef.
C1 Copper(II) acetateDinuclear Cu(II) with acetate bridges nih.gov
C2 Copper(II) nitrate (B79036)Dinuclear Cu(II) with nitrate coordination nih.gov
C3 Copper(II) perchlorate (B79767)Dinuclear Cu(II) with perchlorate coordination nih.gov
C4 Formed from C1Features a modified ligand (L2) nih.gov

The synthesized dinuclear copper(II) complexes have demonstrated significant catalytic activity in oxidative transformations, mimicking the function of copper-containing oxidoreductase enzymes like phenoxazinone synthase and catechol oxidase. nih.gov A key area of investigation has been the catalytic oxidation of aminophenols. researchgate.net

These complexes can effectively catalyze the oxidative coupling of 2-aminophenol (B121084) (2-AP) using molecular oxygen to produce phenoxazinone-based derivatives, which are important in drug synthesis. nih.gov The catalytic efficiency was studied spectrophotometrically, tracking the formation of the product over time. It was observed that the complexes catalyze the oxidation of para-aminophenols into the corresponding benzoquinone imines. nih.gov These studies confirm that the dinuclear copper(II) complexes of 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol are capable biomimetic catalysts for the oxidation of various aminophenols and phenyldiamines. researchgate.net

Mechanistic Aspects of Catalytic Reactions Involving Piperazine-Propanol Ligands

Understanding the mechanism of catalysis is fundamental to optimizing catalyst design and improving reaction efficiency. For reactions involving these piperazine-propanol type ligands, research has focused on elucidating the catalytic cycle and the critical interactions between the ligand and the metal center.

A proposed catalytic cycle for the oxidation of 2-aminophenol (2-AP) to 2-amino-3H-phenoxazine-3-one, catalyzed by a dinuclear copper(II) complex, has been described. researchgate.netnih.gov The mechanism highlights the crucial role of the Cu(II)/Cu(I) redox couple. researchgate.net

The proposed cycle involves the following key steps:

The substrate, 2-aminophenol, coordinates to the dinuclear Cu(II) center.

An electron transfer occurs from the substrate to the copper centers, reducing them from Cu(II) to Cu(I) and generating a substrate radical.

The reduced Cu(I) complex activates molecular oxygen, which then participates in the subsequent oxidation steps.

The substrate radical undergoes oxidative coupling.

The catalyst is regenerated to its initial Cu(II) state, completing the cycle and releasing the final product, 2-amino-3H-phenoxazine-3-one. nih.gov

This cycle demonstrates how the copper complex facilitates the multi-electron transfer process required for the oxidative transformation of the substrate.

The interaction between the piperazine-based ligand and the copper centers is central to the catalytic activity. The ligand's structure provides a specific coordination environment that influences the redox potential and stability of the copper ions. nih.gov The tetragonal pyramidal geometry observed in the crystal structures of these complexes is a direct result of this ligand-metal interaction. researchgate.netnih.gov

The availability of different coordination sites on the ligand allows for the binding of both the substrate and co-ligands (like acetate), positioning them appropriately for the reaction to occur. The electronic properties of the ligand, influenced by the methylpiperazine and phenol groups, modulate the reactivity of the copper centers. nih.govresearchgate.net The ability of the ligand framework to stabilize both the Cu(II) and Cu(I) oxidation states is essential for the catalytic cycle to proceed efficiently. nih.gov This control over the metal's steric and electronic properties is a hallmark of well-designed catalyst systems. researchgate.net

Broader Implications of Piperazine-Propanol Structures in Industrial Chemical Processes

The development of catalysts based on piperazine-propanol derivatives has significant implications for industrial applications. Piperazine (B1678402) itself is a widely used heterocycle in the pharmaceutical industry, found in over 100 approved drugs, and is valued for its ability to improve the physicochemical properties of molecules. researchgate.netnih.gov

The biomimetic catalysts derived from these structures offer a promising alternative to natural enzymes, which can be unstable and difficult to use in industrial settings. researchgate.net Potential applications include:

Pharmaceutical Synthesis: The ability to catalyze the formation of phenoxazine (B87303) structures is directly applicable to the synthesis of certain drugs. nih.gov

Wastewater Treatment: These catalysts can be used for the oxidative degradation of pollutants, such as chlorinated aminophenols found in dye industry effluents. researchgate.netnih.gov

Green Chemistry: By using molecular oxygen as the oxidant, these catalytic processes are more environmentally friendly compared to methods that rely on harsher oxidizing agents. researchgate.net

Furthermore, the piperazine moiety is used in other large-scale industrial processes, such as in fluids for scrubbing CO2 and H2S from gas streams. wikipedia.org The versatility and robustness of the piperazine structure, demonstrated in both catalytic and bulk chemical applications, underscore its continuing importance in industrial chemistry.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 1-(2-Methylpiperazin-1-YL)propan-2-OL Chemistry

The current understanding of the chemistry of this compound is largely inferred from the well-established chemistry of related N-substituted and C-substituted piperazine-propanol derivatives. This understanding encompasses its synthesis, conformational behavior, and general reactivity.

Synthesis: The synthesis of N-substituted piperazine (B1678402) propanols is well-documented and typically involves the nucleophilic substitution reaction between a piperazine derivative and a suitable three-carbon electrophile. In the case of this compound, a likely synthetic route would involve the reaction of 2-methylpiperazine (B152721) with propylene (B89431) oxide or a 1-halo-propan-2-ol. The presence of two nitrogen atoms with different steric environments in 2-methylpiperazine (one adjacent to the methyl group and one further away) introduces regioselectivity challenges. The reaction would likely yield a mixture of N1- and N4-substituted products, requiring chromatographic separation.

More advanced synthetic strategies, such as reductive amination of a suitable amino alcohol with a piperazine precursor or palladium-catalyzed cross-coupling reactions, could also be employed to achieve a more controlled synthesis. nih.gov

Conformational Analysis: The piperazine ring typically adopts a chair conformation to minimize steric strain. nih.gov For this compound, the presence of a methyl group on the ring and a propan-2-ol group on one of the nitrogens influences the conformational equilibrium. The methyl group at the C2 position is expected to preferentially occupy an equatorial position to reduce steric hindrance. nih.gov The propan-2-ol substituent on the nitrogen atom will also have its own conformational preferences, which can be influenced by intramolecular hydrogen bonding between the hydroxyl group and the other piperazine nitrogen.

Computational studies and NMR spectroscopy are powerful tools for analyzing the conformational landscape of such molecules. nih.govresearchgate.net For similar 2-substituted piperazines, the axial conformation of the substituent has been found to be preferred in some cases, stabilized by intramolecular interactions. nih.gov

Reactivity: The reactivity of this compound is dictated by its functional groups: the secondary amine (if the N4 position is unsubstituted), the tertiary amine, and the secondary alcohol. The nitrogen atoms are basic and nucleophilic, readily undergoing reactions such as salt formation, alkylation, and acylation. The hydroxyl group of the propanol (B110389) side chain can be oxidized to a ketone or undergo esterification and etherification reactions.

The piperazine moiety is known to be a privileged structure in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and bioavailability. reddit.comresearchgate.net The presence of both hydrogen bond donors and acceptors in this compound suggests its potential for interaction with biological targets.

Physicochemical and Spectral Data of a Related Compound:

PropertyValue (for 1-Methylpiperazine)
Molecular Formula C₅H₁₂N₂
Molecular Weight 100.16 g/mol
Boiling Point 138 °C
Density 0.903 g/mL at 25 °C
Refractive Index 1.466 (at 20 °C)
Solubility Miscible in water, ethanol, and ether

Disclaimer: The data presented in this table is for 1-Methylpiperazine and is intended to provide a general reference for the physicochemical properties of similar piperazine derivatives.

Unaddressed Research Questions and Emerging Areas in Piperazine-Propanol Chemistry

Despite the extensive research on piperazine derivatives, several key questions and emerging research areas remain, particularly concerning asymmetrically substituted compounds like this compound.

Stereoselective Synthesis: A major challenge lies in the stereoselective synthesis of C-substituted piperazines. rsc.org For this compound, which has two chiral centers (at C2 of the piperazine ring and C2 of the propanol side chain), developing synthetic methods to control the stereochemistry is crucial for evaluating the biological activity of individual stereoisomers. The development of efficient and scalable stereoselective syntheses remains a significant unaddressed area. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: There is a lack of comprehensive SAR studies for this specific subclass of piperazine-propanols. Most research has focused on N1,N4-disubstituted piperazines, leaving the influence of C-alkylation on biological activity relatively unexplored. mdpi.com Unanswered questions include:

How does the position and stereochemistry of the methyl group on the piperazine ring affect the compound's interaction with biological targets?

What is the optimal substitution pattern on the second nitrogen atom to elicit specific pharmacological responses?

How does the chirality of the propan-2-ol side chain influence activity and selectivity?

Exploration of Novel Biological Targets: While piperazine derivatives are known to target a wide range of receptors and enzymes, the biological space for C-methylated piperazine-propanols is not well-defined. mdpi.comresearchgate.net Future research could focus on screening these compounds against new and emerging biological targets to uncover novel therapeutic applications.

Emerging Areas: An emerging area is the use of these compounds as ligands in coordination chemistry and catalysis. The chelating ability of the piperazine-propanol scaffold could be exploited to create novel metal complexes with interesting catalytic or material properties.

Potential for Novel Methodologies and Theoretical Approaches in Future Research

Future research on this compound and related compounds will likely benefit from the adoption of novel synthetic methodologies and advanced theoretical approaches.

Novel Synthetic Methodologies:

C-H Functionalization: Recent advances in transition-metal-catalyzed C-H functionalization offer a powerful tool for the direct introduction of substituents onto the piperazine ring, bypassing the need for pre-functionalized starting materials. rsc.orgmdpi.comthieme-connect.com This could provide more efficient and modular routes to a wider diversity of C-substituted piperazine-propanols.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and sustainable method for the synthesis of complex nitrogen heterocycles. nih.govresearchgate.net This technology could be applied to develop novel synthetic pathways to this compound and its derivatives, potentially enabling transformations that are difficult to achieve with traditional methods. mdpi.com

Theoretical and Computational Approaches:

Predictive Modeling: Advanced computational chemistry can be used to predict the physicochemical properties, spectral data (e.g., NMR spectra), and conformational preferences of this compound. researchgate.net This can guide synthetic efforts and help in the interpretation of experimental data.

Virtual Screening and Docking: Molecular docking and virtual screening can be employed to predict the binding affinity of different stereoisomers of the compound with various biological targets. nih.govacs.org This can help prioritize synthetic targets and accelerate the discovery of new bioactive molecules.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to elucidate the mechanisms of synthetic reactions, aiding in the optimization of reaction conditions and the development of more efficient synthetic routes.

By embracing these novel methodologies and theoretical approaches, researchers can overcome existing challenges and unlock the full potential of this compound and the broader class of piperazine-propanol derivatives in various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Methylpiperazin-1-YL)propan-2-OL, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-methylpiperazine with epoxide derivatives of propan-2-ol under controlled pH and temperature (e.g., 40–60°C) can improve yield . Optimization may involve:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate ring-opening of epoxides.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization to isolate the product .

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and propan-2-ol backbone (δ 1.2–1.4 ppm for methyl groups) .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) and ESI-MS for molecular ion confirmation (expected [M+H]⁺ = ~201.3 g/mol) .
  • Elemental Analysis : Validate C, H, N composition (e.g., C₈H₁₆N₂O requires C: 57.12%, H: 9.58%, N: 16.66%) .

Q. What precautions are critical for safe handling and storage of this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hygroscopic degradation .
  • Handling : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (see SDS for analogous compounds in ).
  • Waste Disposal : Neutralize with dilute acetic acid before aqueous disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activity data for this compound across studies?

  • Methodological Answer :

  • Replicate assays : Use standardized in vitro models (e.g., HEK-293 cells expressing target receptors) to assess binding affinity (IC₅₀) under identical conditions .
  • Data normalization : Control for batch-to-batch variability in compound purity via HPLC .
  • Meta-analysis : Compare structural analogs (e.g., 1-naphthoxy derivatives in ) to identify substituent effects on activity.

Q. What experimental strategies are effective for studying the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, then quantify degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >150°C for similar piperazine derivatives) .
  • Light Exposure Studies : Use UV-Vis spectroscopy to monitor photodegradation under ICH Q1B guidelines .

Q. How can computational methods guide the design of derivatives with enhanced selectivity for target receptors?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with receptor active sites (e.g., β-adrenergic receptors, as in ).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs (e.g., 4-ethylpiperazine derivatives in ).
  • MD Simulations : Assess binding stability over 100-ns trajectories to prioritize candidates .

Q. What approaches are recommended for elucidating the compound’s metabolic pathways in preclinical models?

  • Methodological Answer :

  • Radiolabeling : Synthesize ¹⁴C-labeled compound for tracking metabolites in rat hepatocytes .
  • LC-HRMS : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using high-resolution mass spectrometry .
  • CYP Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer :

  • Cross-Validation : Compare data with structurally related compounds (e.g., 1-(4-(2-methoxyphenyl)piperazin-1-yl) derivatives in ).
  • X-ray Crystallography : Resolve ambiguity by determining the crystal structure (e.g., as in for a trifluoro analog).
  • Solvent Effects : Note that DMSO-d₆ vs. CDCl₃ can cause δ variations of ±0.2 ppm .

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